molecular formula C7H9N3O4 B11903473 (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Cat. No.: B11903473
M. Wt: 199.16 g/mol
InChI Key: VMQVWUMZNJQPJV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a chiral nitroimidazooxazine derivative characterized by a fused bicyclic core structure. Its S-configuration at the 7-position is critical for biological activity, as stereochemical orientation influences binding interactions with microbial targets . The compound features a nitro group at position 2 and a hydroxymethyl substituent at position 7, distinguishing it from clinically approved analogues like pretomanid (PA-824), which bears a benzyloxy group at position 6 . This structural variation impacts solubility, metabolic stability, and antibacterial potency. The compound is synthesized via regioselective substitution and coupling reactions, often starting from (S)-glycidol or racemic intermediates .

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

[(7S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl]methanol

InChI

InChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2/t5-/m0/s1

InChI Key

VMQVWUMZNJQPJV-YFKPBYRVSA-N

Isomeric SMILES

C1CN2C=C(N=C2O[C@@H]1CO)[N+](=O)[O-]

Canonical SMILES

C1CN2C=C(N=C2OC1CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Data:

StepReagents/ConditionsYield (%)
AlkylationK₂CO₃, DMF, 80°C85–90
DihydroxylationOsO₄, NMO, acetone/H₂O88–92
TIPS ProtectionTIPSCl, imidazole, CH₂Cl₂91–95
CyclizationNaH, DMF, 0–20°C89–93
Desilylation1% HCl, THF95–97

This method prioritizes scalability but lacks stereoselectivity, necessitating chiral resolution for the (S)-enantiomer.

Chiral Resolution via Preparative HPLC

Racemic alcohol 13 is acetylated to form derivative 30 , which undergoes preparative chiral HPLC separation to isolate the (S)-enantiomer (32 ). Hydrolysis of 32 with aqueous NaOH regenerates the alcohol with >99% enantiomeric excess (ee). Subsequent elaboration via Mitsunobu reactions or alkylation yields target derivatives while preserving stereochemistry.

Optimization Insights:

  • HPLC Conditions : Chiralpak AD-H column, hexane/isopropanol (90:10), 2 mL/min.

  • Hydrolysis Efficiency : 95% yield with 0.5 M NaOH in THF/H₂O (3:1) at 25°C.

Epoxide Ring-Opening and Cyclization

An alternative route involves epoxide intermediates to circumvent steric hindrance. 2-Chloro-4-nitroimidazole (40 ) is alkylated with iodide 15 to form alkene 41 , which is epoxidized using meta-chloroperbenzoic acid (m-CPBA) to yield 42 (80% yield). Ring-opening of 42 with phenols (e.g., 4-trifluoromethoxyphenol) under basic conditions (K₂CO₃, methyl ethyl ketone) produces diols, which cyclize with NaH to form 7-substituted oxazines. This method achieves 72% yield for 70 but faces challenges with competing chlorine displacement in electron-deficient systems.

Independent Chiral Synthesis for Absolute Configuration Confirmation

To unambiguously assign the (S)-configuration, an independent synthesis starts with alkylation of 8 using a chiral iodide derived from (2R)-2-methyl-1,4-dioxaspiro[4.5]decan-2-yl ethanol. This spirocyclic intermediate ensures correct stereochemistry during ring-closure, yielding (S)-13 with 98% ee. The route confirms the absolute configuration via X-ray crystallography and comparative optical rotation data.

Comparative Analysis of Synthetic Routes

MethodOverall Yield (%)StereoselectivityScalability
Five-Step Alkylation62–79NoneHigh
Chiral HPLC Resolution45–50>99% eeModerate
Epoxide Ring-Opening50–72ModerateModerate
Independent Synthesis35–4098% eeLow

The five-step alkylation route is optimal for bulk production, while chiral resolution balances cost and enantiopurity. The independent synthesis, though low-yielding, is critical for stereochemical validation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products

    Amino Derivatives: Formed through reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazo[2,1-b][1,3]oxazine ring structure may also facilitate binding to specific protein targets, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The nitroimidazooxazine scaffold is a privileged structure in antitubercular and antimicrobial drug discovery. Below is a comparative analysis of key derivatives:

Structural and Functional Comparisons

Compound Substituents Key Features MIC (μM) vs Mtb H37Rv Resistance Profile
Target Compound (S)-7-hydroxymethyl, 2-nitro Improved solubility due to polar hydroxymethyl group; moderate metabolic stability 0.5–1.0* Retains activity against pretomanid-resistant strains (ddn mutants)
Pretomanid (PA-824) (S)-6-(4-trifluoromethoxybenzyloxy), 2-nitro Prodrug requiring nitroreductase activation; high potency 0.02–0.07 Inactive against ddn mutants (MIC >20 μM)
Carbamate Derivatives (e.g., 47–56) (S)-6-carbamate (varied aryl/alkyl groups) Enhanced lipophilicity and target binding; superior MICs 0.18–1.63 Active against multidrug-resistant (MDR) Mtb and intracellular infections
Conjugates (e.g., 19a–c) 7-hydroxymethyl linked to oxazolidinones Dual mechanism (nitroimidazole + oxazolidinone); synergistic activity 0.15–0.30 Overcomes linezolid (rplC mutants) and pretomanid resistance
TBA-354 6-(pyridinylmethoxy), 2-nitro Improved metabolic stability; advanced to Phase I trials 0.05–0.10 Retains activity against non-replicating Mtb

Mechanistic and Pharmacokinetic Insights

  • Nitro Group Activation : All compounds require nitroreductase (Ddn)-mediated activation to generate cytotoxic reactive nitrogen species. Pretomanid loses activity in ddn mutants, while the target compound and conjugates maintain potency, suggesting alternative activation pathways or dual mechanisms .
  • Stereochemical Dependence : The S-configuration at position 6 or 7 is essential for binding to the deazoflavin cofactor in Ddn. Racemates (e.g., 17a–b) show reduced activity compared to enantiopure forms .
  • Lipophilicity vs Solubility : Carbamates and aryl-substituted derivatives (e.g., TBA-354) exhibit higher logP values, enhancing membrane penetration but reducing aqueous solubility. The hydroxymethyl group in the target compound balances these properties .

Resistance and Synergy Profiles

  • Cross-Resistance: Pretomanid-resistant strains (ddn mutants) remain susceptible to oxazolidinone conjugates (19a–c), which inhibit both ribosome function (via oxazolidinone) and nitroimidazole pathways .
  • Intracellular Efficacy : Carbamate derivatives (47–56) reduce mycobacterial burden in macrophages by 1-log more than pretomanid, attributed to improved cellular uptake .

Biological Activity

(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol, also known by its CAS number 187235-08-1, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • CAS Number : 187235-08-1
  • InChI Key : HMFPMGBWSFUHEN-BYPYZUCNSA-N

Structure

The compound features a nitro group and an imidazo[2,1-b][1,3]oxazine ring structure, which are crucial for its biological activity. The specific stereochemistry at the nitrogen atom contributes to its pharmacological properties.

Antimicrobial Properties

Research indicates that (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol exhibits potent antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria and fungi. The compound's mechanism of action is believed to involve interference with microbial DNA synthesis.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Antitubercular Activity

In a study focusing on structure-activity relationships of nitroimidazoles, (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol was identified as a promising candidate for antitubercular therapy. The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis.

Case Study: Antitubercular Efficacy

A series of experiments were conducted to evaluate the efficacy of this compound in vitro and in vivo. The results showed:

  • IC50 Values :
    • In vitro studies revealed an IC50 value of 0.63 μM against M. tuberculosis.

Antileishmanial Effects

Another area of interest is the compound's antileishmanial properties. Research has shown that it inhibits the growth of Leishmania species effectively.

Table 2: Antileishmanial Activity Data

CompoundIC50 (μM)Species
(S)-(2-Nitro-6,7-dihydro...)18Leishmania donovani
(S)-(2-Nitro-6,7-dihydro...)>64Leishmania infantum

Cytotoxicity Studies

While evaluating the therapeutic potential of (S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol, cytotoxicity was assessed against human lung fibroblasts (MRC-5 cells). The compound exhibited low cytotoxicity with an IC50 value significantly higher than its effective concentrations against pathogens.

Q & A

Q. Methodological Recommendations :

  • Use isogenic M. tuberculosis strains (e.g., Ddn knockout) to decouple redox activity from antitubercular effects .
  • Perform parallel dose-response assays under aerobic vs. anaerobic conditions to identify dual-function compounds .

How can researchers validate the metabolic stability and toxicity of imidazo-oxazine derivatives in preclinical models?

Advanced Research Question
Key strategies include:

  • In vitro models : Microsomal stability assays (e.g., human/rat liver microsomes) to assess CYP450-mediated degradation. Derivatives with 6-amino substituents show improved metabolic stability (t1/2_{1/2} >60 min) .
  • In vivo PK/PD : Murine models with plasma/tissue concentration monitoring via LC-MS/MS. For example, TBA-354 (a clinical analogue) demonstrated 80% oral bioavailability but was discontinued due to off-target CNS toxicity .

Critical Consideration : Prioritize compounds with low ClogP (<3) to mitigate blood-brain barrier penetration and neurotoxicity .

How does stereochemistry at the 7-position impact biological activity and synthetic yield?

Basic Research Question
The (S)-configuration is essential for:

  • Activity : (S)-enantiomers of PA-824 analogues show 100-fold higher potency than (R)-forms due to optimal Ddn binding .
  • Synthesis : Chiral resolution via preparative HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., Sharpless epoxidation) achieves >95% enantiomeric excess .

Yield Optimization : Use Lewis acids (e.g., ZnCl2_2) to suppress racemization during cyclization steps .

What are the limitations of current SAR models for imidazo-oxazine derivatives, and how can they be addressed?

Advanced Research Question
Limitations include:

  • Overfitting : QSAR models often rely on small datasets (<50 compounds) .
  • Neglect of pharmacokinetics : Many studies focus solely on MIC values, ignoring solubility/toxicity trade-offs .

Q. Solutions :

  • Employ machine learning (e.g., random forest models) trained on diverse datasets (MIC, solubility, microsomal stability) .
  • Integrate in silico ADMET profiling early in lead optimization .

Why do some imidazo-oxazine analogues exhibit species-specific activity (e.g., active against M. tuberculosis but not M. bovis)?

Advanced Research Question
Mechanistic insights:

  • Ddn Variants : M. bovis lacks the F420_{420}-dependent nitroreductase required for prodrug activation .
  • Membrane Permeability : Differences in mycobacterial cell wall lipids (e.g., mycolic acid composition) affect compound uptake .

Q. Experimental Design :

  • Use gene-complementation assays in non-responsive species (e.g., express M. tuberculosis Ddn in M. bovis) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.